molecular formula C10H12OS B13217532 1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one

1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13217532
M. Wt: 180.27 g/mol
InChI Key: SXQKOGCBHJFVEC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with a unique structure that includes a methylphenyl group and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 3-methylbenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanones depending on the substituent introduced.

Scientific Research Applications

1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Pathways: Affecting biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)ethanone: Known for its antioxidant properties.

    1-(3-Hydroxymethylphenyl)ethanone: Studied for its potential medicinal applications.

Uniqueness

1-(3-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both a methylphenyl and a methylsulfanyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(3-methylphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C10H12OS/c1-8-4-3-5-9(6-8)10(11)7-12-2/h3-6H,7H2,1-2H3

InChI Key

SXQKOGCBHJFVEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CSC

Origin of Product

United States

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